molecular formula C26H29N9 B066930 (1,2,4)Triazolo(1,5-a)pyrimidin-5-amine, N,N-diethyl-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- CAS No. 168152-77-0

(1,2,4)Triazolo(1,5-a)pyrimidin-5-amine, N,N-diethyl-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-

Cat. No. B066930
M. Wt: 467.6 g/mol
InChI Key: UXADQUSSFZJMQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1,2,4)Triazolo(1,5-a)pyrimidin-5-amine, N,N-diethyl-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism Of Action

The exact mechanism of action of (1,2,4)Triazolo(1,5-a)pyrimidin-5-amine, N,N-diethyl-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- is not fully understood. However, it is believed to act on various molecular targets, including adenosine receptors, PDEs, and voltage-gated calcium channels. It has also been shown to modulate the activity of various signaling pathways, such as the MAPK/ERK pathway and the NF-κB pathway.

Biochemical And Physiological Effects

Studies have shown that (1,2,4)Triazolo(1,5-a)pyrimidin-5-amine, N,N-diethyl-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- has various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It also has anti-tumor properties by inducing apoptosis in cancer cells. Additionally, it has been shown to have neuroprotective effects and can reduce seizures in animal models.

Advantages And Limitations For Lab Experiments

One of the main advantages of (1,2,4)Triazolo(1,5-a)pyrimidin-5-amine, N,N-diethyl-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- is its broad range of potential therapeutic applications. It has been shown to have activity against various diseases and conditions, making it a promising candidate for further research. However, one of the limitations of this compound is its low solubility, which can make it difficult to work with in laboratory experiments.

Future Directions

There are several potential future directions for research on (1,2,4)Triazolo(1,5-a)pyrimidin-5-amine, N,N-diethyl-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-. One area of focus could be on developing more efficient synthesis methods to improve the yield and purity of the compound. Another area of research could be on investigating the compound's activity against other diseases and conditions, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies could be conducted to elucidate the exact mechanism of action of the compound and to identify potential molecular targets.

Synthesis Methods

The synthesis of (1,2,4)Triazolo(1,5-a)pyrimidin-5-amine, N,N-diethyl-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- involves a multi-step process. The key step in the synthesis involves the reaction of 7-propyl-1,3-dimethylxanthine with 2-bromoethyl-biphenyl-4-carboxylate to form the intermediate compound, which is then reacted with 5-amino-1,2,4-triazole to form the final product.

Scientific Research Applications

(1,2,4)Triazolo(1,5-a)pyrimidin-5-amine, N,N-diethyl-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-convulsant properties. It has also been investigated for its potential use in the treatment of cardiovascular diseases, such as hypertension and heart failure.

properties

CAS RN

168152-77-0

Product Name

(1,2,4)Triazolo(1,5-a)pyrimidin-5-amine, N,N-diethyl-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-

Molecular Formula

C26H29N9

Molecular Weight

467.6 g/mol

IUPAC Name

N,N-diethyl-7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-5-amine

InChI

InChI=1S/C26H29N9/c1-4-9-23-22(25(34(5-2)6-3)29-26-27-17-28-35(23)26)16-18-12-14-19(15-13-18)20-10-7-8-11-21(20)24-30-32-33-31-24/h7-8,10-15,17H,4-6,9,16H2,1-3H3,(H,30,31,32,33)

InChI Key

UXADQUSSFZJMQZ-UHFFFAOYSA-N

SMILES

CCCC1=C(C(=NC2=NC=NN12)N(CC)CC)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5

Canonical SMILES

CCCC1=C(C(=NC2=NC=NN12)N(CC)CC)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5

Other CAS RN

168152-77-0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.